molecular formula C14H12N2O5 B583166 5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid CAS No. 1797983-23-3

5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid

Cat. No.: B583166
CAS No.: 1797983-23-3
M. Wt: 288.259
InChI Key: FNKYNYBONZATNB-UHFFFAOYSA-N
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Description

5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid is an organic compound with the molecular formula C14H12N2O5. It is a derivative of benzoic acid and contains both amino and carboxylic acid functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid, also known by its CAS number 1797983-23-3, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₂N₂O₅
  • Molecular Weight : 288.26 g/mol
  • IUPAC Name : 5-amino-2-(3-carboxy-4-hydroxyanilino)benzoic acid
  • SMILES : Nc1ccc(Nc2ccc(O)c(c2)C(=O)O)c(c1)C(=O)O

Mechanisms of Biological Activity

Research has indicated that derivatives of benzoic acid, including this compound, exhibit various biological activities. These activities are primarily attributed to their interactions with cellular pathways and enzymes.

  • Proteostasis Modulation : Studies have shown that compounds similar to this compound can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis, which may contribute to anti-aging effects and improved cellular function in aging tissues .
  • Enzyme Interaction : In silico studies suggest that this compound can bind effectively to cathepsins B and L, enzymes involved in protein degradation. The binding affinity indicates potential for modulating these enzymes' activity, which could have implications for diseases characterized by protein misfolding or aggregation .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description
Antioxidant Exhibits properties that may reduce oxidative stress in cells.
Antitumor Demonstrated cytotoxic effects in various cancer cell lines, inhibiting cell growth .
Anti-inflammatory Potential to reduce inflammation through modulation of cellular pathways.
Enzyme Inhibition Inhibits key enzymes related to cancer progression and metabolic disorders.

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluating the effects of benzoic acid derivatives on head and neck squamous cell carcinoma (HNSCC) found that treatment with compounds similar to this compound significantly inhibited cell viability in a dose-dependent manner. The proportion of apoptotic cells increased with treatment concentration, indicating effective induction of apoptosis in cancer cells .
  • Cytotoxicity Assessment : In vitro assays showed low cytotoxicity against normal human fibroblasts while maintaining significant activity against cancerous cells, suggesting a selective action that spares healthy cells . This selectivity is critical for developing therapeutic agents with fewer side effects.
  • Proteasome Activity Enhancement : The compound was noted to enhance proteasomal chymotrypsin-like activity, which is vital for protein turnover and cellular health. This enhancement may contribute to its potential as an anti-aging agent by promoting the clearance of damaged proteins from cells .

Properties

IUPAC Name

5-amino-2-(3-carboxy-4-hydroxyanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c15-7-1-3-11(9(5-7)13(18)19)16-8-2-4-12(17)10(6-8)14(20)21/h1-6,16-17H,15H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKYNYBONZATNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797983-23-3
Record name 2-Hydroxy-5-((2-carboxy-4-aminophenyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797983233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXY-5-((2-CARBOXY-4-AMINOPHENYL)AMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY54CYJ2M4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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